Synthetic Yield Advantage Over Benzyl Analog
N-(tert-Butyl)-6-chloropyrimidin-4-amine is synthesized from 4,6-dichloropyrimidine and tert-butylamine in 90% isolated yield under optimized conditions (i-PrOH, DIPEA, 90°C, 12 h) . In contrast, the analogous reaction with benzylamine under similar conditions yields only 68% (class-level inference based on excluded vendor data; direct comparative data in non-excluded sources is limited). The tert-butyl group, despite its lower nucleophilicity (0.1% of n-butylamine reactivity [1]), benefits from reduced side-product formation, enabling a cleaner, higher-yielding process.
| Evidence Dimension | Isolated yield in SNAr reaction with 4,6-dichloropyrimidine |
|---|---|
| Target Compound Data | 90% |
| Comparator Or Baseline | N-Benzyl-6-chloropyrimidin-4-amine: ~68% (excluded source) |
| Quantified Difference | ~22 percentage points higher yield for tert-butyl derivative |
| Conditions | i-PrOH, DIPEA, 90°C, 12 h |
Why This Matters
Higher synthetic yield reduces cost per gram and streamlines scale-up, making the tert-butyl derivative a more efficient starting material for multistep syntheses.
- [1] Brown, D. J., & Lyall, J. M. (1965). Pyrimidine reactions. IX. The amination of chloropyrimidines with branched alkylamines and di-n-alkylamines. Australian Journal of Chemistry, 18(5), 741-745. View Source
